molecular formula C10H9FO3 B14026924 5-Ethyl-2-fluoro-3-formylbenzoic acid

5-Ethyl-2-fluoro-3-formylbenzoic acid

Katalognummer: B14026924
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: JTWIDTWXMCTWGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group, a fluorine atom, and a formyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, followed by formylation and ethylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of 5-Ethyl-2-fluoro-3-formylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2-fluoro-3-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Ethyl-2-fluoro-3-carboxybenzoic acid.

    Reduction: 5-Ethyl-2-fluoro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-fluoro-3-formylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-2-fluoro-3-formylbenzoic acid is unique due to the combination of the ethyl, fluoro, and formyl groups on the benzoic acid core

Eigenschaften

Molekularformel

C10H9FO3

Molekulargewicht

196.17 g/mol

IUPAC-Name

5-ethyl-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C10H9FO3/c1-2-6-3-7(5-12)9(11)8(4-6)10(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

JTWIDTWXMCTWGS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1)C(=O)O)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.